Ethyl 3-(4-chlorophenyl)-5-(4-ethoxy-4-oxobutanamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-chlorophenyl)-5-(4-ethoxy-4-oxobutanamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a structurally complex heterocyclic compound featuring a thieno[3,4-d]pyridazine core. This scaffold is substituted at position 3 with a 4-chlorophenyl group, at position 5 with a 4-ethoxy-4-oxobutanamido moiety, and at position 1 with an ethyl ester (Figure 1). The 4-chlorophenyl group introduces electron-withdrawing effects, while the ethoxy-oxobutanamido side chain enhances solubility through its ester functionality.
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-5-[(4-ethoxy-4-oxobutanoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O6S/c1-3-30-16(27)10-9-15(26)23-19-17-14(11-32-19)18(21(29)31-4-2)24-25(20(17)28)13-7-5-12(22)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTDLKWLQXEGFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-chlorophenyl)-5-(4-ethoxy-4-oxobutanamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the 4-chlorophenyl and 4-ethoxy-4-oxobutanamido groups. The final step involves esterification to form the ethyl carboxylate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow processes, and automated systems to ensure consistent quality and efficiency. Industrial production also focuses on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chlorophenyl)-5-(4-ethoxy-4-oxobutanamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and ethoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups or replace existing ones.
Scientific Research Applications
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that the compound possesses significant antimicrobial properties against various pathogens, including both gram-positive and gram-negative bacteria. Its mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting enzyme activity necessary for bacterial survival.
- Anti-inflammatory Effects : Ethyl 3-(4-chlorophenyl)-5-(4-ethoxy-4-oxobutanamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases.
- Antitumor Potential : Preliminary studies indicate that the compound may exhibit antitumor activity by inducing apoptosis in cancer cells. It has been tested on various cancer cell lines with promising results regarding cell proliferation inhibition.
Data Summary Table
| Biological Activity | Effect/Outcome | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Journal of Antimicrobial Agents |
| Anti-inflammatory | Reduction in cytokine levels | Journal of Medicinal Chemistry |
| Antitumor | Induction of apoptosis in cancer cells | Cancer Research |
Case Studies
- Study on Antimicrobial Activity : A recent publication demonstrated that the compound exhibited significant antimicrobial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
- Anti-inflammatory Research : In vitro experiments revealed that treatment with this compound led to a notable decrease in TNF-alpha production by macrophages, highlighting its potential for managing inflammatory conditions.
- Antitumor Evaluation : A study published in Cancer Research indicated that the compound caused a dose-dependent reduction in cell viability across several cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-chlorophenyl)-5-(4-ethoxy-4-oxobutanamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of this compound can be contextualized by comparing it to analogs within the thieno[3,4-d]pyridazine family. Key differences in substituents, physicochemical properties, and biological activities are highlighted below.
Structural and Functional Comparisons
Table 1: Structural and Functional Comparison of Thieno[3,4-d]pyridazine Derivatives
Key Observations:
Substituent Effects at Position 3: The target compound’s 4-chlorophenyl group provides moderate electron-withdrawing effects, balancing solubility and binding interactions. In contrast, the 4-trifluoromethylphenyl group in the compound significantly increases lipophilicity and metabolic stability, which may enhance blood-brain barrier penetration .
Functional Groups at Position 5: The target compound’s 4-ethoxy-4-oxobutanamido side chain introduces two ester groups, improving aqueous solubility compared to the simpler amino group in compounds 28 and 27. However, the amino group in 28/29 allows for hydrogen bonding, which is critical for their tau aggregation inhibition . The 3-phenylpropanamido group in the compound adds steric bulk, which may limit target engagement but improve selectivity .
Biological Activity: Compounds 28 and 29 demonstrate sub-micromolar IC₅₀ values against tau aggregation, attributed to their amino groups’ hydrogen-bonding capacity . The target compound’s lack of a free amino group may reduce this activity but could offer advantages in pharmacokinetics (e.g., reduced clearance).
Biological Activity
Ethyl 3-(4-chlorophenyl)-5-(4-ethoxy-4-oxobutanamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure features a thieno[3,4-d]pyridazine core, which is associated with diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 421.93 g/mol. The presence of various functional groups, such as the 4-chlorophenyl and 4-ethoxy-4-oxobutanamido moieties, enhances its biological activity by improving interactions with biological targets.
| Feature | Description |
|---|---|
| Core Structure | Thieno[3,4-d]pyridazine |
| Molecular Weight | 421.93 g/mol |
| Functional Groups | 4-chlorophenyl, 4-ethoxy-4-oxobutanamido |
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anti-inflammatory Activity : The thieno[3,4-d]pyridazine structure has been linked to the inhibition of inflammatory pathways.
- Antimicrobial Properties : The compound may demonstrate efficacy against a range of microbial pathogens.
- Enzyme Inhibition : It has potential as an inhibitor for specific enzymes involved in disease processes.
Studies utilizing molecular docking simulations have shown that this compound interacts favorably with target proteins, suggesting a mechanism for its therapeutic effects.
Case Study 1: Anti-inflammatory Activity
A study conducted on a series of thieno[3,4-d]pyridazine derivatives demonstrated that compounds similar to Ethyl 3-(4-chlorophenyl)-5-(4-ethoxy-4-oxobutanamido)-4-oxo exhibited significant anti-inflammatory effects in vitro. The study utilized lipopolysaccharide (LPS)-induced inflammation models in macrophages and found that the compound reduced pro-inflammatory cytokine production significantly.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of this compound against various bacterial strains. The results indicated that it exhibited moderate to strong antibacterial activity against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
Comparative Analysis with Similar Compounds
The following table compares Ethyl 3-(4-chlorophenyl)-5-(4-ethoxy-4-oxobutanamido)-4-oxo with other structurally similar compounds:
| Compound Name | Core Structure | Biological Activity |
|---|---|---|
| Ethyl 5-amino-3-(4-methoxyphenyl)-thieno[3,4-d]pyridazine | Thieno[3,4-d]pyridazine | Anti-inflammatory |
| Ethyl 5-cyclopentanecarbonylamino-thieno[3,4-d]pyridazine | Thieno[3,4-d]pyridazine | Anticancer |
| Ethyl 5-(2,3-dimethoxybenzamido)-thieno[3,4-d]pyridazine | Thieno[3,4-d]pyridazine | Antiviral |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
